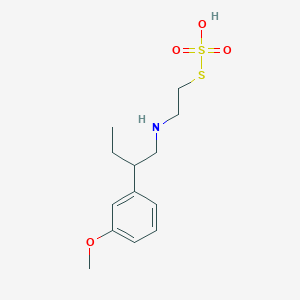
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO4S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2-(m-Methoxyphenyl)butylamine with ethylene thiosulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(m-Methoxyphenyl)butylamine and ethylene thiosulfate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 25-30°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and disulfides.
Substitution: Various substituted amines and thioethers.
Aplicaciones Científicas De Investigación
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with biological molecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This can lead to the modification of protein function and the regulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can be compared with other thiosulfate derivatives and sulfur-containing compounds:
S-2-(2-Aminoethylamino)ethyl thiosulfate: Similar in structure but with different biological activities.
S-2-(2-Hydroxyethyl)thiosulfate: Used in different industrial applications.
S-2-(2-Mercaptoethyl)thiosulfate: Known for its strong nucleophilic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
21224-56-6 |
|---|---|
Fórmula molecular |
C13H21NO4S2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-methoxy-3-[1-(2-sulfosulfanylethylamino)butan-2-yl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-11(10-14-7-8-19-20(15,16)17)12-5-4-6-13(9-12)18-2/h4-6,9,11,14H,3,7-8,10H2,1-2H3,(H,15,16,17) |
Clave InChI |
JFCVRBKMOVNHBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCCSS(=O)(=O)O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



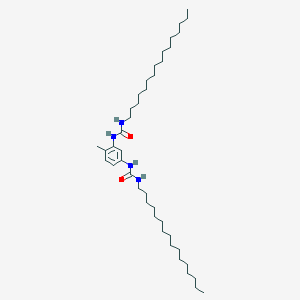


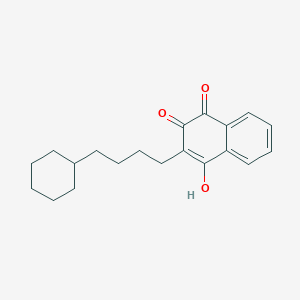





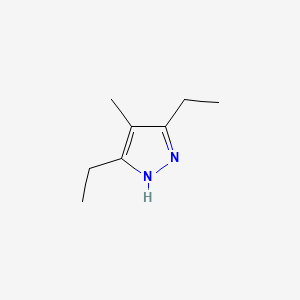
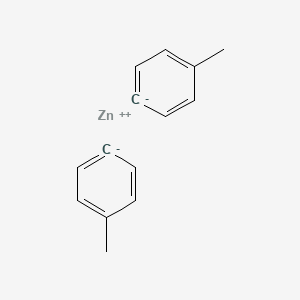
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
